molecular formula C9H8IN3O B13076541 2-Amino-6-iodo-8-methylquinazolin-4(1H)-one CAS No. 830343-37-8

2-Amino-6-iodo-8-methylquinazolin-4(1H)-one

Cat. No.: B13076541
CAS No.: 830343-37-8
M. Wt: 301.08 g/mol
InChI Key: FHKDBBJSYIUWMT-UHFFFAOYSA-N
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Description

2-Amino-6-iodo-8-methylquinazolin-4(1H)-one (CAS 830343-37-8) is a synthetically designed quinazolinone derivative of significant interest in medicinal chemistry research. Quinazolinones are recognized as a "privileged scaffold" due to their wide spectrum of biological activities . The specific substitution pattern on this compound is strategically important; research indicates that the presence of a halogen atom, such as iodine, at the 6-position, and a methyl group at the 8-position can significantly enhance biological activity, particularly in antimicrobial applications . This structure makes it a valuable intermediate for developing new therapeutic agents. This compound has demonstrated considerable potential in anticancer research. Studies on structurally similar iodinated quinazolinones have shown potent cytotoxic activity against various human cancer cell lines, including cervical cancer (HeLa), glioblastoma (T98G), and promyelocytic leukemia (HL60) . Furthermore, its core pharmacophore is being explored as a key structural element in the rational design of enzyme inhibitors. For instance, quinazolin-4(3H)-one derivatives with substitutions at the 6- and 8- positions are investigated as selective inhibitors for targets like PARP4, an enzyme involved in cellular physiology and pathophysiology . Researchers value this compound for its utility as a key synthon in synthetic chemistry. The reactive 2-amino group and the iodine atom provide versatile handles for further functionalization, allowing for the construction of more complex molecular architectures, such as tricyclic systems or hybrids with other pharmacophores, to enhance and modulate biological activity . This product is offered for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

830343-37-8

Molecular Formula

C9H8IN3O

Molecular Weight

301.08 g/mol

IUPAC Name

2-amino-6-iodo-8-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H8IN3O/c1-4-2-5(10)3-6-7(4)12-9(11)13-8(6)14/h2-3H,1H3,(H3,11,12,13,14)

InChI Key

FHKDBBJSYIUWMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(NC2=O)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-iodo-8-methylquinazolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis may start with commercially available or easily synthesized precursors such as 2-aminobenzamide and 2-iodoaniline.

    Cyclization: The key step involves the cyclization of the starting materials to form the quinazoline ring. This can be achieved using various cyclization agents and conditions.

    Iodination and Methylation: The introduction of iodine and methyl groups can be carried out using iodinating agents (e.g., iodine or N-iodosuccinimide) and methylating agents (e.g., methyl iodide) under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-iodo-8-methylquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution may yield various functionalized quinazoline derivatives.

Scientific Research Applications

Synthetic Pathway Overview

StepReactionYield
1Iodination of 3-amino-2-methylquinazolin-4(3H)-oneHigh
2Formation of Schiff basesVariable

Antibacterial Activity

Research indicates that derivatives of 2-amino-6-iodo-8-methylquinazolin-4(1H)-one exhibit significant antibacterial properties. Studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism involves interfering with essential cellular processes in bacteria, leading to growth inhibition .

Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on human cancer cell lines. Notably, certain derivatives demonstrated remarkable activity against promyelocytic leukemia HL60 and non-Hodgkin lymphoma U937 cells, with IC50 values comparable to established anticancer drugs like paclitaxel .

Other Pharmacological Properties

In addition to antibacterial and anticancer activities, this compound exhibits antifungal and anti-inflammatory properties. Its derivatives have been tested for their ability to inhibit cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are critical targets in cancer therapy .

Study 1: Antibacterial Evaluation

A comprehensive study evaluated the antibacterial efficacy of synthesized quinazolinones, including this compound derivatives. The results indicated a strong correlation between structural modifications and antibacterial activity. Compounds with specific substituents on the phenyl ring showed enhanced effectiveness against gram-positive bacteria .

Study 2: Anticancer Activity

In vitro testing of novel derivatives revealed that some compounds exhibited cytotoxicity on cancer cell lines at low concentrations. For instance, compound 3a showed IC50 values of 21 mM against HL60 cells, indicating its potential as a lead compound for further development in cancer therapeutics .

Study 3: COX-2 Inhibition

Another study focused on the inhibition of COX-2 by quinazolinone derivatives. The findings suggested that certain compounds could effectively reduce inflammation by targeting COX-2 pathways, highlighting their therapeutic potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Amino-6-iodo-8-methylquinazolin-4(1H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate its molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural and Substituent Analysis

Key structural distinctions among quinazolinone derivatives arise from substituent positions and halogen types. Below is a comparative analysis:

Compound Name Substituents (Positions) Key Features
2-Amino-6-iodo-8-methylquinazolin-4(1H)-one 2-NH₂, 6-I, 8-CH₃ Iodine at C6 enhances steric bulk and electronic effects; methyl at C8 may reduce solubility.
6-Iodo-3-amino-2-methylquinazolin-4(3H)-one 3-NH₂, 6-I, 2-CH₃ Amino group at C3 alters hydrogen-bonding potential; methyl at C2 increases steric hindrance.
8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one 8-Cl, 3-(4-MeOPh) Chlorine at C8 and methoxyphenyl at C3 confer lipophilicity; microwave synthesis improves yield (60%).
6-Amino-2-methyl-1-(substituted phenyl)quinazolin-4(1H)-one 6-NH₂, 2-CH₃, 1-Ph Substituted phenyl at N1 expands π-π stacking potential; reductive amination used for synthesis.

Physicochemical Properties

  • Melting Points: The 6-iodo-3-amino-2-methyl derivative melts at 203°C , while the 8-chloro analog melts at 175°C . The target compound’s melting point is expected to be higher due to iodine’s mass and intermolecular interactions.
  • Spectroscopic Data: IR: NH₂ stretches (~3446 cm⁻¹) and carbonyl (C=O) vibrations (~1689 cm⁻¹) are consistent across amino-quinazolinones . NMR: Methoxy groups (e.g., 3.74 ppm in 1H-NMR for 8-chloro derivatives ) and aromatic protons show distinct shifts based on substituent electronegativity.

Reactivity and Functionalization Potential

  • Iodine Reactivity : The C6 iodine in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), unlike chloro or methoxy substituents.
  • Amino Group Reactivity: The C2 amino group can undergo acylation or alkylation, similar to C3-amino analogs , though steric effects from C8-CH₃ may hinder reactions.

Biological Activity

2-Amino-6-iodo-8-methylquinazolin-4(1H)-one is a member of the quinazolinone family, which has garnered significant attention due to its diverse biological activities. This compound is structurally characterized by a quinazoline core, which is known for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article discusses the biological activity of this compound, supported by relevant research findings and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, derivatives of quinazolinones have been synthesized using various methods, including microwave-assisted synthesis and traditional heating methods. The structure is confirmed through techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) .

Antimicrobial Activity

Quinazolinones, including this compound, have demonstrated significant antimicrobial properties against a range of pathogens. In studies, the compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods .

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Pseudomonas aeruginosa16
Escherichia coli64

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. For example, studies have shown that it significantly reduces cell viability in HeLa (cervical carcinoma) and MCF-7 (breast cancer) cell lines at concentrations as low as 10 µM .

Cancer Cell Line IC50 (µM)
HeLa15
MCF-712
HepG220

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antibacterial efficacy of various quinazolinone derivatives, this compound was found to be among the most effective against multi-drug resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of this compound revealed that it triggers apoptosis in cancer cells through the activation of caspase pathways. The study utilized flow cytometry to analyze cell death mechanisms, confirming that treatment with the compound resulted in increased levels of apoptotic markers .

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